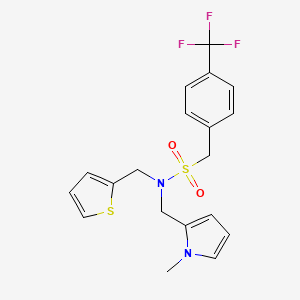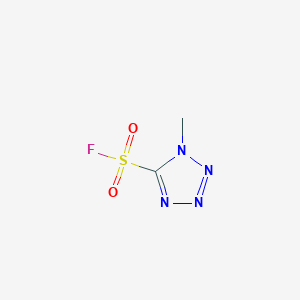![molecular formula C10H21NO2 B2719776 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol CAS No. 1544370-35-5](/img/structure/B2719776.png)
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol, also known as DMOP or DMOPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals. DMOP is a chiral molecule that possesses a hydroxyl group, an amine group, and an alkyl chain, making it a versatile compound that can be modified and synthesized to suit different research needs. In
Applications De Recherche Scientifique
Structural and Conformational Analysis
One study focused on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments, including crystal structures characterized by X-ray diffraction. The research provides a deep dive into the molecular geometry and the effects of different salts on the compound's conformation, indicating its utility in structural chemistry (Nitek et al., 2020).
Synthesis of Derivatives and Analogues
Another area of application is the synthesis of 2-aminofuran derivatives and their conversion into 6-aminopentafulvenes, showcasing the compound's versatility in organic synthesis. This work outlines a method under mild conditions, highlighting the compound's role in facilitating the synthesis of complex molecules (Shoji et al., 2017).
Corrosion Inhibition
The compound has been investigated for its potential in corrosion inhibition. A study synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, and evaluated their performance in inhibiting carbon steel corrosion. This research emphasizes the compound's application in materials science, particularly in protecting metals from corrosion (Gao et al., 2007).
Photophysical Studies
Investigations into the photophysical properties of related compounds in aqueous mixtures with various alcohols have been conducted. This study explores the emission properties of probes in different solvent environments, contributing to our understanding of solvent effects on photophysical behavior, which is crucial for developing optical materials and sensors (Cerezo et al., 2001).
Metal Complex Formation
Research has also explored the use of amino-alcohol derivatives in forming metal complexes. A study on hexanuclear Fe(III) complexes and their thermal decomposition to undecanuclear species demonstrates the compound's utility in inorganic chemistry and materials science, particularly in synthesizing metal-organic frameworks with specific magnetic properties (Sañudo et al., 2011).
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of propargylic amines, showcasing its role in asymmetric synthesis. This application is crucial for producing chiral compounds with high enantiomeric excess, which are important in pharmaceuticals and fine chemicals (Fan & Ma, 2013).
Propriétés
IUPAC Name |
2-[(2,6-dimethyloxan-4-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-7(6-12)11-10-4-8(2)13-9(3)5-10/h7-12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKFUNRTDLFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)

![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)



![2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2719711.png)

